Cas no 885273-25-6 (3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol)

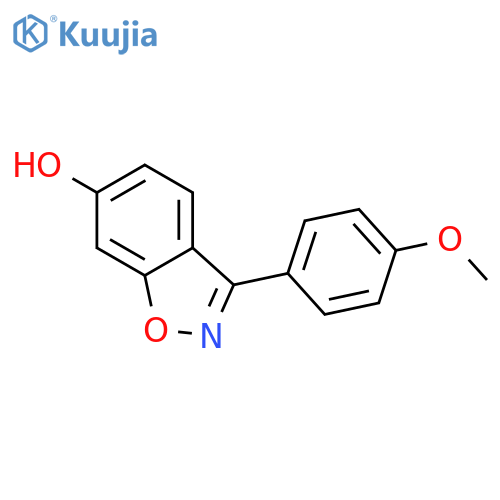

885273-25-6 structure

商品名:3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol

CAS番号:885273-25-6

MF:C14H11NO3

メガワット:241.242043733597

MDL:MFCD06739123

CID:710994

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisoxazol-6-ol,3-(4-methoxyphenyl)-

- 3-(4-methoxyphenyl)-2H-1,2-benzoxazol-6-one

- 3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol

- 3-(4-METHOXYPHENYL)BENZO[D]ISOXAZOL-6-OL,

- 1,2-Benzisoxazol-6-ol,3-(4-methoxyphenyl)

- 3-(4-METHOXYPHENYL)-1,2-BENZISOXAZOL-6-OL

- 3-(4-Methoxyphenyl)-1,2-benzisoxazol-6-ol (ACI)

- 3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol

-

- MDL: MFCD06739123

- インチ: 1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3

- InChIKey: YQNUGYGHEHFFLI-UHFFFAOYSA-N

- ほほえんだ: OC1C=C2ON=C(C2=CC=1)C1C=CC(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 241.07400

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 2.1

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 55.49000

- LogP: 3.20900

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol セキュリティ情報

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D969229-5g |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol |

885273-25-6 | 95% | 5g |

$4475 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0096-50mg |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol |

885273-25-6 | 98% | 50mg |

1322.95CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0096-250mg |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol |

885273-25-6 | 98% | 250mg |

2756.14CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0096-100mg |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol |

885273-25-6 | 98% | 100mg |

¥2177.24 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0096-1g |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol |

885273-25-6 | 98% | 1g |

¥8726.45 | 2025-01-20 | |

| abcr | AB537237-500mg |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol; . |

885273-25-6 | 500mg |

€1021.20 | 2024-04-15 | ||

| abcr | AB537237-1g |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol; . |

885273-25-6 | 1g |

€1660.60 | 2024-04-15 | ||

| abcr | AB537237-250mg |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol; . |

885273-25-6 | 250mg |

€700.90 | 2024-04-15 | ||

| eNovation Chemicals LLC | D969229-50mg |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol |

885273-25-6 | 95% | 50mg |

$215 | 2025-02-21 | |

| eNovation Chemicals LLC | D969229-500mg |

3-(4-Methoxy-phenyl)-benzo[d]isoxazol-6-ol |

885273-25-6 | 95% | 500mg |

$665 | 2025-02-21 |

3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Ping Tong Food Funct., 2020,11, 628-639

885273-25-6 (3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885273-25-6)3-(4-Methoxy-Phenyl)-Benzodisoxazol-6-Ol

清らかである:99%

はかる:1g

価格 ($):1082.0